molecular formula C14H11ClINO B398259 N-(2-chlorobenzyl)-4-iodobenzamide

N-(2-chlorobenzyl)-4-iodobenzamide

Cat. No.: B398259
M. Wt: 371.6g/mol
InChI Key: YKDXFXXQBXMDDK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 4-iodobenzoyl group linked to a 2-chlorobenzylamine moiety.

Properties

Molecular Formula

C14H11ClINO

Molecular Weight

371.6g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-iodobenzamide

InChI

InChI=1S/C14H11ClINO/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9H2,(H,17,18)

InChI Key

YKDXFXXQBXMDDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Receptor Affinity

The following table compares N-(2-chlorobenzyl)-4-iodobenzamide with key analogs, focusing on structural features, receptor binding, and applications:

Compound Name Structural Features Receptor Affinity (Kd) Application Key Findings
This compound 2-chlorobenzyl, 4-iodobenzamide Not reported Hypothetical σ ligand Structural similarity to high-affinity σ ligands
4-IBP
(4-Iodo-N-(N-benzylpiperidin-4-yl)benzamide)
Benzylpiperidinyl, 4-iodobenzamide 26 nM (σ receptors in MCF-7 cells) Breast cancer imaging Bmax = 4000 fmol/mg protein; high tumor selectivity
[123I]BZA
(N-(2-diethylaminoethyl)-4-iodobenzamide)
Diethylaminoethyl, 4-iodobenzamide Not explicitly reported Melanoma SPECT imaging 81% sensitivity, 100% specificity in phase II trials
N-(5-chloropyridin-2-yl)-4-iodobenzamide 5-chloropyridinyl, 4-iodobenzamide Not reported Unknown LogP = 4.7; high lipophilicity

Key Observations :

  • Substituent Effects: The 2-chlorobenzyl group in the target compound may enhance σ receptor binding compared to the diethylaminoethyl group in [123I]BZA, as chlorinated aromatic systems are known to improve receptor interaction and metabolic stability .
  • Radiolabeling Potential: Both 4-IBP and [123I]BZA have been radiolabeled (with iodine-125/123) for imaging, suggesting that this compound could similarly serve as a radiotracer if labeled with <sup>123/125</sup>I .
Pharmacological and Clinical Comparisons

A. Sigma Receptor Targeting :

  • 4-IBP: Demonstrates nanomolar affinity (Kd = 26 nM) for σ receptors in MCF-7 breast cancer cells, with a high receptor density (Bmax = 4000 fmol/mg protein). This compound’s benzylpiperidine moiety likely contributes to its high σ subtype selectivity .
  • [123I]BZA: Used in melanoma imaging due to melanin-targeting properties. Its phase II trial showed high diagnostic accuracy, though its σ receptor affinity remains less characterized compared to 4-IBP .

B. Enzyme Inhibition :

C. Pharmacokinetic Properties :

  • Lipophilicity : N-(5-chloropyridin-2-yl)-4-iodobenzamide (logP = 4.7) shares high lipophilicity with the target compound, which may influence blood-brain barrier penetration and tissue distribution .

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